molecular formula C29H42N8O4S B1176108 Pamiteplase CAS No. 151912-42-4

Pamiteplase

Cat. No.: B1176108
CAS No.: 151912-42-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pamiteplase is a genetically modified, recombinant tissue-type plasminogen activator (t-PA) developed as a potent thrombolytic agent for research purposes . Its primary research value lies in its enhanced pharmacokinetic profile compared to native t-PA (alteplase); Pamiteplase was engineered to have a longer plasma half-life, which enables it to be administered as a single bolus injection in experimental models, unlike the infusion required for alteplase . This feature is particularly valuable for studying bolus thrombolytic regimens in preclinical research. The compound operates through a fibrin-specific mechanism of action. It binds to fibrin within a thrombus and converts entrapped plasminogen to plasmin, the key enzyme that degrades the fibrin matrix, leading to clot dissolution . This fibrin specificity promotes local fibrinolysis at the site of the clot. Early-stage research and preclinical studies have investigated Pamiteplase in models of acute myocardial infarction and embolic stroke . In a rat model of embolic stroke, a bolus injection of Pamiteplase was demonstrated to be as effective as alteplase infusion in reducing brain infarct volume and improving neurological deficits . Another study in a rat thromboembolic stroke model reported that Pamiteplase significantly reduced infarction volume, with the effect being more pronounced when administered early after the onset of ischemia . Pamiteplase is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

151912-42-4

Molecular Formula

C29H42N8O4S

Origin of Product

United States

Molecular Structure and Design of Pamiteplase

Structural Homology to Human Tissue-Type Plasminogen Activator (t-PA)

Pamiteplase is derived from human tissue-type plasminogen activator (t-PA), a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin. ontosight.aiwikipedia.org Native t-PA is a glycoprotein (B1211001) composed of 527 amino acids and organized into five distinct functional domains: a fibronectin-like finger domain (F), an epidermal growth factor (EGF)-like domain, two kringle domains (K1 and K2), and a serine protease (P) domain. j-stroke.orgnih.govdesirecollenstichting.be As a bioengineered variant, Pamiteplase maintains a significant degree of structural homology with t-PA, retaining essential domains required for its primary function. nih.gov

Table 1: Functional Domains of Human Tissue-Type Plasminogen Activator (t-PA)

Domain Residues (Approx.) Key Function
Finger (F) 1-49 Fibrin (B1330869) binding, hepatic clearance j-stroke.orgdesirecollenstichting.be
Epidermal Growth Factor (EGF) 50-87 Hepatic clearance, homology to EGF j-stroke.orgdesirecollenstichting.be
Kringle 1 (K1) 88-175 Fibrin binding, glycosylation site j-stroke.orgnih.gov
Kringle 2 (K2) 176-256 High-affinity fibrin binding j-stroke.orgdesirecollenstichting.be

| Protease (P) | 257-527 | Catalytic activity (cleaves plasminogen) j-stroke.orgnih.gov |

The therapeutic efficacy of a plasminogen activator is dependent on its ability to bind to fibrin within a thrombus and its enzymatic power to lyse the clot. Pamiteplase was designed to preserve the most critical domains of t-PA responsible for these actions. It retains the Kringle 2 (K2) domain and the serine protease (P) domain. nih.gov The K2 domain is a primary contributor to the high-affinity binding of t-PA to fibrin, which localizes its activity to the site of the clot. desirecollenstichting.be The protease domain houses the catalytic triad (B1167595) of amino acids (His322, Asp371, Ser478) essential for converting plasminogen into active plasmin, the enzyme directly responsible for fibrin degradation. desirecollenstichting.be By conserving these domains, Pamiteplase maintains the fundamental machinery for targeted thrombolysis.

The ability of t-PA to preferentially activate plasminogen in the presence of fibrin is a key feature that distinguishes it from first-generation thrombolytics like streptokinase and urokinase. ingentaconnect.comnih.gov This fibrin specificity is mediated by binding sites located primarily within the Finger (F) and Kringle 2 (K2) domains. desirecollenstichting.be These sites allow t-PA to "assemble" with plasminogen on the fibrin surface, leading to a conformational change that dramatically enhances plasminogen activation, localizing the fibrinolytic activity to the clot and minimizing systemic effects. desirecollenstichting.be While Pamiteplase's design involves the deletion of some domains, the retention of the K2 domain is crucial for preserving a significant degree of fibrin-centric action. nih.gov

Conservation of Key Functional Domains (e.g., Kringle 2, Protease Domain)

Engineered Modifications in Pamiteplase

Pamiteplase is distinguished from native t-PA by specific genetic modifications intended to improve its pharmacokinetic profile, particularly its plasma half-life. patsnap.comresearchgate.net These changes involve a combination of domain deletion and point mutations. nih.gov

Table 2: Comparison of Native t-PA and Pamiteplase

Feature Native t-PA Pamiteplase
Kringle 1 (K1) Domain Present Deleted nih.gov
Key Point Mutation Arginine at position 275 (Arg275) Glutamic acid at position 275 (Arg275Glu) nih.gov
Cleavage to two-chain form Occurs at Arg275-Ile276 Uncleavable at this site nih.gov
Glycosylation at Asn117 Present (High-mannose type) Absent muni.cz

| Plasma Half-life | ~6 minutes | ~30-47 minutes j-stroke.orgnih.gov |

A primary modification in Pamiteplase is the deletion of the entire Kringle 1 (K1) domain. nih.gov This domain contributes to fibrin binding and, importantly, contains a key glycosylation site at asparagine 117 (Asn117). j-stroke.orgmuni.cz The high-mannose oligosaccharides attached at this site in native t-PA are recognized by mannose receptors on liver cells, leading to rapid clearance from the circulation. nih.govmuni.cz By deleting the K1 domain, the Asn117 glycosylation site is removed, which significantly reduces hepatic clearance and prolongs the molecule's plasma half-life. muni.cztandfonline.com

In addition to domain deletion, Pamiteplase incorporates a critical point mutation: the substitution of arginine with glutamic acid at position 275 (Arg275Glu). j-stroke.orgnih.gov In native t-PA, the peptide bond between Arg275 and Ile276 is the site of cleavage by plasmin, which converts the single-chain form of t-PA into a more active two-chain form held together by a disulfide bond. desirecollenstichting.be The Arg275Glu mutation renders Pamiteplase resistant to this cleavage. nih.gov As a result, Pamiteplase remains in a single-chain form, which has structural implications for its activity and interaction with inhibitors.

The engineered modifications in Pamiteplase collectively enhance its molecular stability in the bloodstream, resulting in a significantly longer plasma half-life of 30-47 minutes compared to approximately 6 minutes for native t-PA. j-stroke.orgnih.govdesirecollenstichting.be This prolonged half-life is primarily due to reduced hepatic clearance, a direct consequence of the K1 domain deletion. tandfonline.com The lower affinity of Pamiteplase for the t-PA receptor on hepatocytes slows its removal from circulation. tandfonline.com While these modifications were designed to improve the pharmacokinetic profile without compromising fibrinolytic potency, some studies suggest that the structural changes may lead to decreased fibrin specificity compared to native t-PA. researchgate.netj-stroke.org Nonetheless, the primary goal of creating a thrombolytic agent with a longer duration of action was achieved through this targeted molecular engineering. patsnap.comingentaconnect.com

Point Mutations (e.g., Arg275Glu mutation) and their Structural Implications

Protein Engineering Methodologies Utilized in Pamiteplase Development

Pamiteplase is a third-generation thrombolytic agent developed through sophisticated protein engineering techniques. researchgate.net It is a modified form of human tissue-type plasminogen activator (t-PA), a serine protease that plays a crucial role in the dissolution of blood clots. j-stroke.orgontosight.ai The development of Pamiteplase from its parent molecule, t-PA, was driven by the need to improve upon the pharmacological properties of the native enzyme, particularly its very short plasma half-life. researchgate.net Using genetic engineering, researchers created a variant with a more favorable pharmacokinetic profile. researchgate.netgoogle.com

The native human t-PA is a multi-domain protein consisting of 527 amino acids. desirecollenstichting.be Its structure is modular and includes a fibronectin-like finger domain (F), an epidermal growth factor (EGF)-like domain (E), two kringle domains (K1 and K2), and a serine protease (P) domain. j-stroke.orgdesirecollenstichting.be These domains are involved in functions such as fibrin binding and clearance from the bloodstream. desirecollenstichting.benih.gov The engineering of Pamiteplase involved targeted modifications to this native structure to enhance its therapeutic potential. nih.gov

Recombinant DNA Technology and Expression Systems

The synthesis of Pamiteplase is fundamentally reliant on recombinant DNA (rDNA) technology. ontosight.airesearchgate.net This technology involves the deliberate alteration of an organism's genetic material to produce proteins with desired characteristics. nih.gov The general process for producing a recombinant protein like Pamiteplase involves several key steps. First, the gene encoding the modified t-PA is constructed. This is achieved by manipulating the cDNA of human t-PA to introduce specific deletions and mutations. This newly created gene is then inserted into an expression vector, which acts as a vehicle to carry the gene into a host cell. pressbooks.pubiipseries.org The host cells are then cultured under controlled conditions to produce the recombinant protein in significant quantities. nih.gov

The choice of an expression system is critical for the production of complex therapeutic proteins, as it influences proper protein folding, post-translational modifications, and biological activity. For plasminogen activators, several systems are utilized, with the choice largely depending on the protein's specific characteristics, such as glycosylation.

Mammalian Cell Systems : Complex glycoproteins, such as the native t-PA and some of its variants like Alteplase (B1167726) and Tenecteplase (B1169815), require mammalian expression systems to ensure correct folding and glycosylation patterns. muni.cz Chinese Hamster Ovary (CHO) cells are a common and approved host system for producing glycosylated thrombolytics. muni.cz Research into optimizing Pamiteplase production has been conducted using CHO cell lines, indicating their suitability as a host system. researchgate.net Human Embryo Kidney-293 (HEK-293) cells are also used for the high-level production of recombinant proteins in pre-clinical studies. nih.gov

Prokaryotic Systems : For non-glycosylated proteins, prokaryotic systems such as Escherichia coli (E. coli) offer a more cost-effective production method. nih.gov Reteplase (B1178584), another t-PA derivative that lacks the glycosylation of the native protein, is commercially produced in E. coli. muni.cznih.gov However, the 17 disulfide bridges in the t-PA molecule make expression in prokaryotic systems challenging. nih.gov

Table 1: Comparison of Expression Systems for Recombinant Thrombolytics

Expression System Host Organism Example Key Characteristics Examples of Thrombolytics Produced
Mammalian Chinese Hamster Ovary (CHO) Cells Capable of complex post-translational modifications, including glycosylation, crucial for the activity and stability of many proteins. muni.czresearchgate.net Alteplase, Tenecteplase, Pamiteplase muni.czresearchgate.net
Prokaryotic Escherichia coli (E. coli) Rapid growth and high yield production at a lower cost; unable to perform glycosylation. nih.gov Reteplase muni.cznih.gov

| Yeast | Pichia pastoris | Can perform some post-translational modifications; serves as an alternative for producing certain recombinant proteins. researchgate.net | Experimental t-PA expression researchgate.net |

Strategies for Enhancing Protein Functionality through Engineering

The specific molecular design of Pamiteplase incorporates two primary protein engineering strategies: domain deletion and site-directed mutagenesis. These modifications were precisely targeted to alter the interaction of the enzyme with other components in the blood and with clearance receptors in the body, thereby enhancing its functional half-life. researchgate.netnih.gov

Domain Deletion : Pamiteplase is characterized by the deletion of the Kringle 1 (K1) domain from the native t-PA structure. j-stroke.orgnih.gov The domains of t-PA are associated with distinct functions; for instance, the Finger and Kringle 2 domains are primarily responsible for binding to fibrin, while the Finger and EGF-like domains are involved in the rapid clearance of the protein from circulation by liver cells. j-stroke.org By removing the K1 domain, the molecular architecture of the protein was altered to modify its pharmacokinetic properties. nih.gov

Site-Directed Mutagenesis : A crucial modification in Pamiteplase is a point mutation at amino acid position 275. nih.gov The Arginine (Arg) residue at this position in native t-PA was replaced with Glutamic acid (Glu). j-stroke.orgnih.gov The Arg275-Ile276 peptide bond is the primary cleavage site for the enzyme plasmin, which converts the single-chain form of t-PA into a more active two-chain form. desirecollenstichting.be The Arg275Glu mutation renders Pamiteplase resistant to this cleavage, ensuring it remains in a single-chain configuration. nih.gov

The combination of these engineering strategies resulted in a thrombolytic agent with a significantly extended plasma half-life of 30–47 minutes, a substantial increase compared to the approximately 6-minute half-life of native t-PA. j-stroke.orgnih.gov This enhancement was achieved while maintaining high fibrinolytic potency. researchgate.net

Table 2: Molecular and Pharmacokinetic Comparison of Native t-PA and Pamiteplase

Feature Native t-PA Pamiteplase Rationale for Engineering
Domain Structure F, E, K1, K2, P desirecollenstichting.be F, E, K2, P (K1 domain deleted) nih.gov To alter protein interactions and clearance profile. j-stroke.orgnih.gov
Key Amino Acid at Position 275 Arginine (Arg) desirecollenstichting.be Glutamic acid (Glu) nih.gov To prevent cleavage by plasmin and maintain a single-chain form. nih.gov

| Plasma Half-life | ~6 minutes j-stroke.org | 30–47 minutes nih.gov | To create a thrombolytic agent suitable for bolus administration by prolonging its presence in circulation. researchgate.net |

Table 3: Mentioned Compound Names

Compound Name
Alteplase
Arginine
Desmoteplase
Glutamic acid
Pamiteplase
Reteplase
Staphylokinase
Streptokinase
Tenecteplase

Molecular Mechanisms of Action of Pamiteplase

Fibrin-Dependent Plasminogen Activation

The targeted action of Pamiteplase is a hallmark of its fibrin-dependent mechanism. patsnap.comcardioaragon.com Similar to the endogenous tissue plasminogen activator, Pamiteplase's activity is significantly augmented in the presence of fibrin (B1330869). patsnap.comcardioaragon.com This localized activation is a key feature of the extrinsic pathway of fibrinolysis, which primarily takes place on the surface of fibrin fibers within a clot. e3s-conferences.org

Binding to Fibrin and Formation of the Triple Complex

A fundamental step in Pamiteplase's mechanism involves its specific binding to fibrin within the blood clot. patsnap.com This interaction is facilitated by structural domains within the Pamiteplase molecule that exhibit affinity for fibrin, analogous to the finger and kringle 2 domains of native tPA. j-stroke.orgdesirecollenstichting.be Pamiteplase has been noted to possess improved fibrin binding characteristics compared to some of its predecessors. e3s-conferences.org The binding of Pamiteplase to fibrin serves as a crucial anchor, bringing it into close proximity with its substrate, plasminogen, which is also incorporated into the fibrin clot. This colocalization on the fibrin surface leads to the formation of a ternary complex comprising fibrin, Pamiteplase, and plasminogen. e3s-conferences.orgresearchgate.net The assembly of this complex on the fibrin scaffold significantly enhances the efficiency of plasminogen activation. j-stroke.orgresearchgate.net

Conformational Changes Inducing Plasminogen Cleavage

The formation of the fibrin-bound triple complex induces critical conformational changes in both Pamiteplase and plasminogen. j-stroke.orgnih.govwikidoc.org These structural rearrangements are pivotal for the activation process. In plasminogen, binding to fibrin, particularly through its lysine-binding sites, triggers a conformational shift that exposes the scissile peptide bond (Arg561-Val562) targeted for cleavage. nih.govwikidoc.orgwikipedia.orgnih.gov Simultaneously, the interaction with fibrin can also induce conformational changes in Pamiteplase, transitioning it to a more catalytically active state. j-stroke.org The precise alignment and altered conformations within the ternary complex dramatically increase the rate at which Pamiteplase can cleave plasminogen, leading to the generation of active plasmin. nih.gov

Role of Lysine (B10760008) Residues in Fibrin-Mediated Activation

Lysine residues, particularly those that become exposed at the C-terminus of fibrin fragments as plasminogen activation and fibrinolysis commence, play a critical role in amplifying the fibrinolytic process. e3s-conferences.orgresearchgate.net These newly generated C-terminal lysine residues serve as high-affinity binding sites for both plasminogen and plasminogen activators like Pamiteplase, primarily through their lysine-binding sites located in their kringle domains. nih.gove3s-conferences.orgdesirecollenstichting.beresearchgate.net The binding of additional plasminogen and Pamiteplase molecules to these sites on partially degraded fibrin further increases their local concentration on the clot surface. e3s-conferences.orgresearchgate.net This creates a positive feedback loop where initial plasmin generation leads to more exposed lysine residues, which in turn recruit more plasminogen and Pamiteplase, accelerating the rate of plasmin formation and subsequent fibrin degradation. e3s-conferences.org

Plasmin Generation and Fibrinolysis

The outcome of the fibrin-dependent activation of plasminogen by Pamiteplase is the generation of plasmin, the key enzyme responsible for the proteolytic breakdown of the fibrin clot. patsnap.comwikipedia.orgebi.ac.uknih.gov

Proteolytic Degradation of Fibrin Meshwork

Plasmin, a serine protease, acts directly on the fibrin polymer network that forms the structural basis of a blood clot. patsnap.comebi.ac.uknih.govnih.gov It cleaves specific peptide bonds within the fibrin strands, primarily at lysine and arginine residues, leading to the fragmentation of the insoluble fibrin matrix. core.ac.uk This proteolytic digestion results in the formation of soluble fibrin degradation products, effectively dismantling the clot and restoring blood flow. e3s-conferences.orgnih.govimrpress.com

Distinction between Fibrin-Bound and Circulating Plasmin Activity

A critical functional distinction exists between plasmin generated while bound to the fibrin surface and plasmin circulating freely in the bloodstream. nih.govebi.ac.uknih.govalfa-chemistry.com Plasmin that is bound to fibrin is significantly protected from rapid inactivation by the primary circulating inhibitor of plasmin, alpha-2-antiplasmin. nih.gove3s-conferences.orgimrpress.comresearchgate.net This protection is attributed to the steric hindrance imposed by the fibrin molecule, which limits the access of alpha-2-antiplasmin to the active site of fibrin-bound plasmin. nih.govresearchgate.net Consequently, the proteolytic activity of fibrin-bound plasmin is concentrated at the site of the thrombus, facilitating efficient clot lysis. patsnap.comnih.govimrpress.comresearchgate.net In contrast, any plasmin that escapes into the systemic circulation is quickly neutralized by alpha-2-antiplasmin, thereby minimizing the degradation of circulating fibrinogen and other essential hemostatic proteins, and reducing the risk of systemic bleeding complications. patsnap.comnih.govimrpress.comresearchgate.net

Specificity and Selectivity of Pamiteplase Activity

Specificity and selectivity are key characteristics of Pamiteplase's action, aiming to localize fibrinolysis to the site of the clot and minimize systemic effects patsnap.com. Fibrin specificity refers to the preferential activation of plasminogen that is bound to fibrin compared to plasminogen circulating in the plasma imrpress.com. This targeted activation helps to concentrate plasmin activity at the clot surface patsnap.comimrpress.com.

Enhanced Fibrin Affinity and its Molecular Basis

Pamiteplase is engineered to possess enhanced affinity for fibrin compared to native tPA ontosight.ainih.gov. This enhanced binding is a crucial aspect of its targeted action patsnap.com. The molecular basis for this enhanced affinity lies in specific modifications made to the recombinant tPA structure nih.gov. Pamiteplase is a modified tPA with a deletion of the kringle 1 domain (residues 92–173) and a substitution of Arginine at position 274 with Glutamic acid nih.govtaylorandfrancis.com. The kringle domains in plasminogen and tPA are known to be involved in binding to lysine residues, which become exposed on partially degraded fibrin nih.govcore.ac.uk. The deletion of the kringle 1 domain and the specific point mutation in Pamiteplase contribute to its altered interaction with fibrin nih.govtaylorandfrancis.com. While the exact interplay of these modifications in enhancing fibrin affinity is complex, studies indicate that Pamiteplase exhibits more pronounced in vitro fibrin affinity compared to tPA, while maintaining similar specific activity nih.gov.

Theoretical Minimization of Systemic Plasminogen Activation

The enhanced fibrin affinity and fibrin-specific activation of plasminogen by Pamiteplase are theoretically aimed at minimizing systemic plasminogen activation patsnap.comimrpress.com. By preferentially binding to fibrin within the clot, Pamiteplase concentrates its enzymatic activity at the site where it is needed patsnap.com. This localized activation of fibrin-bound plasminogen leads to the generation of plasmin primarily on the fibrin surface patsnap.comimrpress.com. Plasmin that is bound to fibrin is relatively protected from inactivation by the primary circulating inhibitor, alpha-2-antiplasmin nih.govimrpress.com. In contrast, if plasminogen is activated in the circulation (systemic activation), the resulting free plasmin can degrade circulating fibrinogen and other hemostatic proteins, potentially leading to bleeding complications imrpress.com. The design of Pamiteplase, with its emphasis on fibrin targeting, is intended to reduce the extent of this undesirable systemic activation, thereby theoretically lowering the risk of widespread bleeding compared to less fibrin-specific thrombolytic agents patsnap.comimrpress.com.

While high fibrin specificity is theoretically associated with a lower risk of hemorrhagic complications, the direct correlation between differences in fibrin affinity among plasminogen activators and their clinical efficacy or safety, particularly the risk of bleeding, has not always been clearly borne out in large-scale clinical trials imrpress.comnih.gov. Nevertheless, the molecular design of Pamiteplase incorporates features intended to favor clot-localized fibrinolysis and minimize systemic effects patsnap.comimrpress.com.

Data Table: Structural Modifications in Pamiteplase Compared to Native tPA

FeatureNative tPAPamiteplase
Kringle 1 DomainPresent (Residues 92-173)Deleted
Amino Acid at 274ArginineGlutamic acid
Fibrin AffinityBinds to fibrinEnhanced in vitro fibrin affinity nih.gov
Specific ActivityCatalyzes Plasminogen ActivationSimilar to native tPA in vitro nih.gov

Data Table: Comparison of Fibrin Affinity and Specific Activity (In Vitro)

Thrombolytic AgentIn Vitro Fibrin AffinityIn Vitro Specific Activity (Plasminogen Activation)
Native tPABaselineBaseline
PamiteplaseMore pronounced nih.govSimilar to native tPA nih.gov

Preclinical Pharmacological Profile of Pamiteplase

Pharmacokinetic Characteristics (Preclinical Studies)

Pharmacokinetic studies in animal models have shown that pamiteplase exhibits an improved plasma clearance profile compared to native t-PA and some other variants taylorfrancis.commedicalletter.org.

Improved Plasma Clearance Profile in Animal Models

Studies in rats, dogs, and monkeys have demonstrated that the total clearance (CLtotal) of pamiteplase is significantly lower than that of recombinant t-PA (rt-PA), ranging from only 7% to 16% of the rt-PA clearance researchgate.netnih.gov. This reduced clearance suggests that pamiteplase maintains higher and more sustained concentrations in the plasma of these experimental animals compared to rt-PA researchgate.netnih.gov. The lower distribution of pamiteplase in the liver compared to rwt-PA is thought to contribute significantly to its higher plasma concentration nih.gov. Hepatic clearance is a principal mechanism regulating plasma concentrations of t-PA, involving pathways mediated by liver endothelial cells, Kupffer cells (via the mannose receptor), and parenchymal cells (via the low density lipoprotein receptor-related protein/alpha 2-macroglobulin receptor) researchgate.net. The hepatic clearance of 125I-pamiteplase was markedly lower than that of 125I-rwt-PA in rats nih.gov. The uptake of 125I-pamiteplase in the liver was inhibited by rwt-PA, suggesting a common uptake mechanism for both compounds nih.gov.

Extended Half-Life Compared to Native t-PA and Select Variants

A key finding from preclinical pharmacokinetic studies is the extended half-life of pamiteplase in various animal species taylorfrancis.comresearchgate.netnih.govscispace.commdpi.com. The half-life and mean residence time of pamiteplase in rats, dogs, and monkeys were found to be longer than those of rt-PA researchgate.netnih.gov. In rats, the half-life in the beta-phase after administration of 125I-labeled pamiteplase was 480% of that of 125I-labeled rwt-PA nih.gov. This prolonged half-life is a desirable characteristic, allowing for potential administration as a bolus injection rather than a continuous infusion, which is typically required for native t-PA due to its short half-life taylorfrancis.comgvpress.com. For comparison, the initial (α) half-life of t-PA is reported to be around 5 minutes researchgate.net. Lanoteplase, another modified t-PA, also showed a longer half-life than t-PA in rabbits and dogs researchgate.net. Pamiteplase has a reported half-life of about 30–47 minutes nih.govnih.gov.

Pharmacodynamic Evaluation (Preclinical Studies)

Preclinical pharmacodynamic studies have assessed the thrombolytic activity and efficacy of pamiteplase using in vitro and in vivo models mdpi.comgvpress.comkoreascience.kr.

In Vitro Thrombolytic Activity and Fibrinolytic Potency

In vitro studies have demonstrated that pamiteplase possesses thrombolytic activity and maintains the fibrinolytic potency and fibrin (B1330869) specificity of native t-PA taylorfrancis.comscispace.comresearchgate.netgvpress.com. Assays such as the fibrin plate assay and chromogenic/fluorogenic substrate assays are used to evaluate the enzymatic activity of thrombolytic agents nih.gov. Clot lysis assays, where macroscopic clots are prepared from plasma or blood, are also employed to assess thrombolytic activity in vitro nih.gov. Pamiteplase was one of several genetically modified t-PA analogues screened for thrombolytic activity researchgate.net.

In Vivo Thrombolytic Efficacy in Animal Models of Thrombosis

The in vivo thrombolytic efficacy of pamiteplase has been evaluated in various animal models of thrombosis, including canine and rat models researchgate.netmdpi.comnih.govresearchgate.net. These models are crucial for testing the safety and efficacy of candidate thrombolytics under conditions that more closely mimic physiological environments compared to in vitro assays mdpi.comnih.gov. Thromboembolic stroke models, often generated in rodents, rabbits, and dogs, are commonly used mdpi.comnih.gov.

Assessment of Clot Lysis and Reperfusion Rates (e.g., canine, rat models)

Studies in canine models of coronary thrombosis have shown that pamiteplase can produce reperfusion researchgate.netresearchgate.net. In one study, both YM866 (pamiteplase) administered as a bolus and alteplase (B1167726) administered as a bolus plus infusion produced reperfusion in all animals in a canine model of coronary occlusion, with median times to reperfusion of 5 and 10 minutes, respectively researchgate.net.

In rat models of thrombosis, pamiteplase has also demonstrated efficacy in promoting clot lysis and reperfusion researchgate.netresearchgate.net. In a rat model of electrically-induced carotid artery thrombosis, both YM866 and t-PA exhibited dose-dependent thrombolytic activity researchgate.net. The reperfusion rate of YM866 was reported to be twice that of t-PA researchgate.net. While there was no significant difference in the time to reperfusion between the agents, YM866 showed a greater improvement in patency status after successful thrombolysis compared to t-PA researchgate.net. In a rat model of embolic stroke, pamiteplase (1 mg/kg bolus) was as effective as alteplase (10 mg/kg infusion) in reducing 24-hour brain infarct volumes, neurological deficit scores, and residual clot grades researchgate.netresearchgate.netnih.gov. There was a good correlation between 24-hour residual clot grades and infarct volumes, suggesting a delayed timeframe for pamiteplase- and alteplase-induced reperfusion nih.gov.

Data from Preclinical Studies:

Animal ModelComparison AgentPamiteplase Dose/AdministrationComparison Agent Dose/AdministrationOutcome MeasuredPamiteplase ResultComparison Agent ResultCitation
Ratsrt-PAIV administrationIV administrationTotal Clearance (CLtotal)7-16% of rt-PA CLtotal100% (baseline) researchgate.netnih.gov
Ratsrwt-PA125I-labeled, IV125I-labeled, IVBeta-phase Half-life480% of rwt-PA half-life100% (baseline) nih.gov
Ratsrwt-PA125I-labeled, IV125I-labeled, IVHepatic ClearanceMarkedly lower than rwt-PA hepatic clearanceHigher nih.gov
Ratst-PAIV bolus injectionIV bolus injectionReperfusion RateTwice that of t-PALower researchgate.net
Ratst-PAIV bolus injectionIV bolus injectionPatency Status after thrombolysisGreater improvement than t-PALess improvement researchgate.net
RatsAlteplase1 mg/kg bolus10 mg/kg infusion24h Brain Infarct VolumeAs effective as alteplase in reductionReduction researchgate.netresearchgate.netnih.gov
RatsAlteplase1 mg/kg bolus10 mg/kg infusionNeurological Deficit ScoresAs effective as alteplase in reductionReduction researchgate.netresearchgate.netnih.gov
RatsAlteplase1 mg/kg bolus10 mg/kg infusionResidual Clot GradesAs effective as alteplase in reductionReduction researchgate.netresearchgate.netnih.gov
Dogsrt-PAIV administrationIV administrationTotal Clearance (CLtotal)7-16% of rt-PA CLtotal100% (baseline) researchgate.netnih.gov
Dogsrt-PAIV administrationIV administrationHalf-life and Mean Residence TimeLonger than rt-PAShorter researchgate.netnih.gov
DogsAlteplase0.1 mg/kg IV bolus0.75 mg/kg IV bolus + infusionReperfusion RateReperfusion in all 5 animalsReperfusion in all 5 animals researchgate.net
DogsAlteplase0.1 mg/kg IV bolus0.75 mg/kg IV bolus + infusionMedian Time to Reperfusion5 minutes10 minutes researchgate.net
Monkeysrt-PAIV administrationIV administrationTotal Clearance (CLtotal)7-16% of rt-PA CLtotal100% (baseline) researchgate.netnih.gov
Monkeysrt-PAIV administrationIV administrationHalf-life and Mean Residence TimeLonger than rt-PAShorter researchgate.netnih.gov
Evaluation of Infarction Volume Reduction in Experimental Models

Preclinical studies using animal models of ischemic stroke have evaluated the ability of pamiteplase to reduce infarction volume. In a rat model of thromboembolic stroke, bolus injection of pamiteplase significantly reduced infarction volume when administered early, specifically at 2 hours after the onset of ischemia. nih.gov This suggests that early intervention with pamiteplase can be effective in limiting tissue damage in the context of a blood clot-induced stroke. Hemorrhagic infarction was observed in a subset of rats treated at a later time point (6 hours), indicating a potential time-dependent effect on the risk of bleeding. nih.gov

Comparative Preclinical Studies with Other Thrombolytic Agents

Pamiteplase has been compared to other thrombolytic agents, particularly alteplase and other variants of t-PA, to understand its relative efficacy and pharmacological characteristics in preclinical settings.

Comparison of Fibrin Specificity with Alteplase and Other t-PA Variants

Fibrin specificity is a crucial property for thrombolytic agents, as it relates to the drug's ability to target blood clots with minimized activity on circulating fibrinogen, thus potentially reducing the risk of bleeding complications. Alteplase, a recombinant tissue plasminogen activator (rt-PA), is known for its fibrin specificity, which is attributed to its high affinity binding to lysine (B10760008) residues on fibrin. drugbank.comresearchgate.net Pamiteplase is described as a modified t-PA with distinct fibrin specificity. researchgate.netgvpress.com While specific quantitative data on the comparative fibrin specificity of pamiteplase relative to alteplase and other t-PA variants like tenecteplase (B1169815) or reteplase (B1178584) are not extensively detailed in the provided snippets, pamiteplase is categorized among third-generation plasminogen activators, which are generally engineered for enhanced fibrin specificity compared to earlier generations like streptokinase and urokinase. nih.govnih.govresearchgate.net Tenecteplase, another modified t-PA, is reported to have enhanced fibrin specificity, 14-fold greater than native t-PA. gvpress.com Desmoteplase is also noted for being more fibrin dependent and fibrin specific than t-PA. gvpress.com Pamiteplase is listed as having moderate fibrin specificity (++) among a comparison of thrombolytic agents. nih.gov

Comparative Pharmacokinetic and Pharmacodynamic Properties in Preclinical Models

Pharmacokinetic and pharmacodynamic properties are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted, as well as its effects on the body. Preclinical studies have compared the pharmacokinetics of pamiteplase with recombinant wild-type tissue-type plasminogen activator (rwt-PA) in rats. The half-life in the beta-phase and total clearance of I-labeled pamiteplase in rats were significantly lower (480% and 22% of rwt-PA, respectively) compared to I-labeled rwt-PA. nih.gov Hepatic clearance accounted for almost all of the total clearance for both compounds, and the hepatic clearance of pamiteplase was markedly lower than that of rwt-PA. nih.gov This lower hepatic distribution of pamiteplase is thought to contribute significantly to its higher plasma concentration compared to rwt-PA. nih.gov The uptake of pamiteplase in the liver was inhibited by rwt-PA, suggesting a common uptake mechanism. nih.gov

In a rat model of embolic stroke, pamiteplase (1 mg/kg bolus) was found to be as effective as alteplase (10 mg/kg infusion) in reducing 24-hour brain infarct volumes and neurological deficit scores, as well as residual clot grades. researchgate.net The thrombolytic effect of a bolus administration of pamiteplase was reported to be similar to that of wild-type t-PA. gvpress.com

Data Table: Comparative Preclinical Pharmacokinetics in Rats

ParameterPamiteplase (vs. rwt-PA)rwt-PASource
Beta-phase Half-life480%100% nih.gov
Total Clearance22%100% nih.gov
Hepatic ClearanceMarkedly LowerHigher nih.gov
Hepatic DistributionLowerHigher nih.gov

Data Table: Comparative Preclinical Efficacy in Rat Embolic Stroke Model

Treatment24h Brain Infarct Volume ReductionNeurological Deficit Score ReductionResidual Clot Grade ReductionSource
Pamiteplase (1 mg/kg bolus)EffectiveEffectiveEffective researchgate.net
Alteplase (10 mg/kg infusion)EffectiveEffectiveEffective researchgate.net

Biotechnological Production and Characterization

Recombinant Production Systems for Pamiteplase

The production of recombinant proteins like Pamiteplase typically involves introducing the gene encoding the protein into a suitable host organism, which then expresses and processes the protein. While the specific recombinant production system for Pamiteplase is not explicitly detailed in the search results, related recombinant tissue plasminogen activator variants and other complex glycoproteins are often produced in mammalian cell systems. Mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are frequently used for the production of recombinant proteins that require complex post-translational modifications like glycosylation, which is characteristic of t-PA and its variants acs.org. The use of mammalian expression systems is often preferred for proteins requiring specific glycosylation patterns for proper folding, function, and pharmacokinetic properties . In contrast, some non-glycosylated t-PA variants, like reteplase (B1178584), can be produced in bacterial systems such as Escherichia coli, although this often necessitates refolding processes for the protein to achieve its active conformation nih.govresearchgate.net. The selection of an appropriate host system is crucial and depends on the protein's complexity, required yield, and necessary post-translational modifications genextgenomics.com.

Biochemical Characterization of Recombinant Pamiteplase

Biochemical characterization is essential to confirm the identity, structure, purity, and biological activity of recombinant Pamiteplase. This involves a range of analytical techniques to assess its molecular properties. Studies on Pamiteplase have included detailed analysis of its carbohydrate components, which are significant post-translational modifications influencing protein function and pharmacokinetics capes.gov.brnih.gov.

Analysis of Glycosylation Heterogeneity

Monosaccharide Composition Analysis

Detailed monosaccharide composition analysis of Pamiteplase has been performed to determine the constituent sugars of its oligosaccharide chains capes.gov.brnih.gov. A common method for this analysis involves high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) capes.gov.brnih.govnih.govmdpi.com. Prior to HPAEC-PAD analysis, the protein is typically subjected to acid hydrolysis to break down the glycans into individual monosaccharides capes.gov.brnih.govnih.gov. For Pamiteplase, this analysis, performed after removing sucrose (B13894) from the formulation by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent acid hydrolysis with TFA, revealed the presence of fucose, glucosamine, galactose, and mannose capes.gov.brnih.gov.

The monosaccharide composition analysis suggested that Pamiteplase possesses complex-type oligosaccharides and lacks high-mannose-type oligosaccharides capes.gov.brnih.gov. The linearity range for the HPAEC-PAD analysis was reported to be 20-200 pmol/ml⁻¹ with a repeatability RSD value of less than 7% capes.gov.brnih.gov. The recovery of spiked monosaccharides was greater than 90% capes.gov.brnih.gov.

Here is a representation of the monosaccharides detected in Pamiteplase:

MonosaccharideDetection
FucoseDetected
GlucosamineDetected
GalactoseDetected
MannoseDetected

Note: This table is a static representation of the data. Interactive features would be available in a dynamic format.

Quality Control and Analytical Methodologies for Recombinant Proteins

Quality control (QC) and robust analytical methodologies are paramount throughout the production of recombinant proteins like Pamiteplase to ensure their identity, purity, potency, and consistency jocpr.com. These methodologies are essential for demonstrating that the final product meets predefined quality attributes and regulatory requirements jocpr.com.

Various analytical techniques are employed for the quality control of recombinant proteins. High-Performance Liquid Chromatography (HPLC), including its advanced form Ultra-High-Performance Liquid Chromatography (UHPLC), is widely used for assessing protein purity and identifying impurities jocpr.com. Mass Spectrometry (MS) is invaluable for structural elucidation, confirming the protein sequence, and analyzing post-translational modifications, including glycosylation patterns muni.czjocpr.com. Techniques like LC-MS and GC-MS are utilized for detailed analysis jocpr.com.

For recombinant protein therapeutics like t-PA variants, functional assays are also critical components of quality control to confirm biological activity. While not specific to QC of Pamiteplase production batches in the search results, analytical methods for t-PA evaluation discussed include clot lysis assays, enzyme-linked immunosorbent assays (ELISA), and chromogenic substrate assays jfda-online.comnih.gov. ELISA, for instance, has been used in pharmacokinetic studies of Pamiteplase nih.gov. Demonstrating consistent glycosylation heterogeneity is often a key aspect of quality control for glycoproteins, as regulatory agencies are typically concerned with batch-to-batch consistency rather than the identification of every single glycoform . Advanced analytical techniques provide the necessary data for regulatory submissions and audits, ensuring the safety and efficacy of the pharmaceutical product jocpr.com.

Future Research Directions and Theoretical Applications of Engineered Plasminogen Activators

Exploration of Novel Enzyme and Small Molecule Screening for Thrombolysis

The discovery of novel enzymes and small molecules with thrombolytic properties is a promising area for future research. Advances in next-generation sequencing and bioinformatics tools allow for the systematic search for new biocatalysts in genomic databases. nih.gov These potential thrombolytic enzymes can be cloned and experimentally characterized. nih.gov

Beyond large protein-based activators, screening for small molecules that can influence thrombolysis is also being explored. High-throughput screening of drug libraries can identify small molecules that inhibit processes like clot retraction, which contributes to clot stability and resistance to lysis. iosrjournals.orgashpublications.org Identifying biomarkers through screening of small molecules in biological fluids like blood, urine, or saliva could also aid in rapid diagnosis and patient stratification for thrombolytic therapy. nihr.ac.uk

Novel fibrinolytic enzymes from microbial sources, such as Streptomyces species and Bacillus cereus, are being screened and investigated for their potential as thrombolytic agents due to properties like fibrinolytic and anticoagulant activities and the ability to degrade specific proteins in a thrombus. mdpi.comresearchgate.netscielo.br

Advanced Protein Engineering Strategies for Enhanced Therapeutic Profiles

Protein engineering plays a crucial role in developing engineered plasminogen activators with improved therapeutic profiles. nih.govnih.govnih.gov This involves modifying existing activators or designing new ones with tailored characteristics. nih.gov

Modulating Fibrin (B1330869) Specificity through Structural Design

Enhancing fibrin specificity is a key objective in engineering plasminogen activators to concentrate activity at the clot site and minimize systemic activation of plasminogen, which can lead to bleeding complications. nih.govnih.govj-stroke.org Structural design approaches are employed to achieve this. For instance, modifications to t-PA variants, such as specific point mutations or the fusion of fibrin-binding domains from other proteins like desmoteplase or plasminogen, can increase fibrin specificity. j-stroke.orgwhiterose.ac.ukresearchgate.net Engineered activators aim for high selectivity towards fibrin-bound plasminogen. nih.gov

Strategies to Influence Plasma Half-Life and Resistance to Inhibition

Targeted Delivery Approaches (e.g., Liposomal Encapsulation)

Targeted delivery systems are being investigated to deliver engineered plasminogen activators directly to the site of the thrombus, potentially increasing local drug concentration, reducing the required dose, and minimizing systemic side effects. nih.govnih.govtandfonline.comresearchgate.netmdpi.com Liposomal encapsulation is a prominent strategy in this area. nih.govtandfonline.comresearchgate.netdovepress.com

Liposomes can protect encapsulated thrombolytics in circulation and facilitate targeted delivery through surface modification with ligands that bind to components of the thrombus, such as activated platelets (e.g., targeting GP IIb/IIIa or P-selectin) or fibrin. tandfonline.comresearchgate.netmdpi.comdovepress.comnih.gov Stimuli-responsive liposomes that release their payload in response to the thrombus environment, such as in the presence of activated platelets or specific enzymes, are also being developed. tandfonline.commdpi.comnih.gov Other targeted delivery approaches include the use of microbubbles, echogenic liposomes, and magnetic nanoparticles, often in combination with external forces like ultrasound or magnetic fields. tandfonline.commdpi.com

Fundamental Research into Thrombolytic Mechanisms beyond Fibrinolysis

While fibrinolysis is the primary mechanism targeted by current thrombolytics, research is exploring mechanisms beyond the direct breakdown of fibrin. Emerging data suggest that components of the fibrinolytic system are involved in thrombus remodeling, vascular clearance, and vein wall health. ahajournals.org

Furthermore, understanding and targeting components of the thrombus other than fibrin is gaining attention. Retrieved stroke emboli are composed of a complex mixture including red blood cells, white blood cells, von Willebrand factor (vWF), neutrophil extracellular traps (NETs), and platelets, with some of these components contributing to thrombolysis resistance. nih.gov Future thrombolytics may need to target these additional components. nih.gov For example, vWF and NETs are being investigated as potential targets for novel thrombolytic strategies. nih.gov Research into the role of the anticoagulant system and factors like thrombin activable fibrinolysis inhibitor (TAFI) in maintaining hemostatic balance and preventing excessive clotting also informs the development of new therapeutic approaches. ahajournals.orgmdpi.com

Development of Improved Production Systems for Recombinant Thrombolytics

Efficient and cost-effective production of recombinant thrombolytics, including engineered variants, is crucial for their availability and clinical use. nih.govhumapub.comresearchgate.net Traditional production methods may be insufficient to meet the demand, leading to the exploration of high-throughput techniques and genetically engineered strains. researchgate.net

Optimization of fermentation conditions and host organisms, such as E. coli or Chinese Hamster Ovary (CHO) cells, are areas of ongoing research to enhance the yield and purity of recombinant thrombolytics. researchgate.nethumapub.comresearchgate.netwhiterose.ac.uk For instance, strategies involving response surface methodology have been used to optimize conditions for producing fibrinolytic enzymes from microbial sources. mdpi.com The development of improved production systems contributes to the feasibility of translating engineered plasminogen activators from research to clinical application. researchgate.net

Q & A

Q. How to reconcile conflicting findings on Pamiteplase's immunogenicity in long-term studies?

  • Methodology : Perform anti-drug antibody (ADA) assays at multiple timepoints. Use neutralization assays to distinguish neutralizing vs. non-neutralizing antibodies. Adjust statistical models for covariates like prior thrombolytic exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.